molecular formula C15H19NO3 B14394969 N,N-Bis(2-methylpropanoyl)benzamide CAS No. 89549-53-1

N,N-Bis(2-methylpropanoyl)benzamide

Cat. No.: B14394969
CAS No.: 89549-53-1
M. Wt: 261.32 g/mol
InChI Key: XMBZSDBIHRAPJE-UHFFFAOYSA-N
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Description

N,N-Bis(2-methylpropanoyl)benzamide: is a chemical compound with the molecular formula C15H21NO2 It is an amide derivative, where the benzamide core is substituted with two 2-methylpropanoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-methylpropanoyl)benzamide typically involves the reaction of benzamide with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Benzamide+2×2-methylpropanoyl chlorideThis compound+2×HCl\text{Benzamide} + 2 \times \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} + 2 \times \text{HCl} Benzamide+2×2-methylpropanoyl chloride→this compound+2×HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and products, facilitating the reaction process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Bis(2-methylpropanoyl)benzamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the amide group can be achieved using reagents such as lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon. Reagents such as sodium hydride and alkyl halides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: N-alkylated benzamide derivatives.

Scientific Research Applications

Chemistry: N,N-Bis(2-methylpropanoyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It serves as a model compound for understanding the behavior of more complex biological molecules.

Medicine: this compound has potential applications in drug development. Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-Bis(2-methylpropanoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    Benzamide: The parent compound, which lacks the 2-methylpropanoyl groups.

    N,N-Dimethylbenzamide: A derivative with two methyl groups instead of 2-methylpropanoyl groups.

    N,N-Diethylbenzamide: Another derivative with two ethyl groups.

Uniqueness: N,N-Bis(2-methylpropanoyl)benzamide is unique due to the presence of the bulky 2-methylpropanoyl groups. These groups confer distinct steric and electronic properties, affecting the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

89549-53-1

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

N,N-bis(2-methylpropanoyl)benzamide

InChI

InChI=1S/C15H19NO3/c1-10(2)13(17)16(14(18)11(3)4)15(19)12-8-6-5-7-9-12/h5-11H,1-4H3

InChI Key

XMBZSDBIHRAPJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C(=O)C1=CC=CC=C1)C(=O)C(C)C

Origin of Product

United States

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